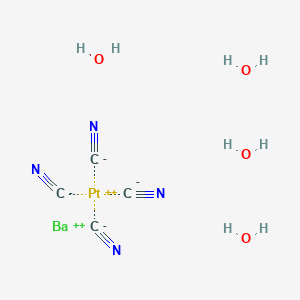

Barium tetracyanoplatinate tetrahydrate

Description

Properties

IUPAC Name |

barium(2+);platinum(2+);tetracyanide;tetrahydrate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/4CN.Ba.4H2O.Pt/c4*1-2;;;;;;/h;;;;;4*1H2;/q4*-1;+2;;;;;+2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BPPJDVBPBCBVNA-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

[C-]#N.[C-]#N.[C-]#N.[C-]#N.O.O.O.O.[Ba+2].[Pt+2] | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H8BaN4O4Pt | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20929825 | |

| Record name | Barium platinum(2+) cyanide--water (1/1/4/4) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20929825 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

508.54 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.08.13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

13755-32-3 | |

| Record name | Barium platinum(2+) cyanide--water (1/1/4/4) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20929825 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | BARIUM TETRACYANOPLATINATE TETRAHYDRATE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/8XAM98AIX7 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Preparation Methods

Synthetic Routes and Reaction Conditions: Barium tetracyanoplatinate(II) tetrahydrate can be synthesized through the reaction of barium chloride with potassium tetracyanoplatinate(II) in an aqueous solution. The reaction is typically carried out at room temperature, and the product is obtained by slow evaporation of the solution, resulting in the formation of yellow crystals.

Industrial Production Methods: In an industrial setting, the production of barium tetracyanoplatinate(II) tetrahydrate involves the controlled mixing of barium chloride and potassium tetracyanoplatinate(II) in large-scale reactors. The reaction mixture is then subjected to controlled evaporation to yield the desired product. The purity of the compound is ensured through various purification techniques, such as recrystallization.

Chemical Reactions Analysis

Types of Reactions:

Oxidation: Barium tetracyanoplatinate(II) tetrahydrate can undergo oxidation reactions, where the platinum center is oxidized to a higher oxidation state.

Reduction: The compound can also be reduced, leading to the formation of lower oxidation state platinum species.

Substitution: Ligand substitution reactions can occur, where the cyanide ligands are replaced by other ligands.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

Reduction: Reducing agents such as sodium borohydride and hydrazine are often used.

Substitution: Ligand exchange reactions can be facilitated by using ligands such as ammonia or phosphines.

Major Products:

Oxidation: Higher oxidation state platinum complexes.

Reduction: Lower oxidation state platinum complexes.

Substitution: New coordination compounds with different ligands.

Scientific Research Applications

Biochemical Applications

Barium tetracyanoplatinate(II) tetrahydrate is utilized in several biochemical processes:

- Cell Culture and Transfection : It serves as a reagent in cell culture techniques, facilitating the transfection of cells for gene therapy and protein expression studies. Its ability to stabilize nucleic acids makes it valuable in molecular biology applications, including real-time PCR and cloning .

- Cell Analysis : The compound is employed in assays that require precise measurements of cellular components, contributing to advancements in cell biology research .

Analytical Chemistry

In analytical chemistry, barium tetracyanoplatinate(II) tetrahydrate is used for:

- Chromatography : It acts as a stationary phase in chromatographic techniques, aiding in the separation and analysis of complex mixtures. Its unique interaction with various analytes enhances the resolution and sensitivity of chromatographic methods .

- Molecular Testing : The compound is integral in molecular diagnostics, where it assists in the detection of specific nucleic acid sequences through hybridization techniques .

Materials Science

Barium tetracyanoplatinate(II) tetrahydrate also finds applications in materials science:

- Nanotechnology : The compound is explored for its potential use in nanomaterials synthesis, particularly in creating nanostructures that can be utilized in electronic devices or sensors due to its conductive properties .

- Catalysis : It exhibits catalytic properties that make it suitable for various chemical reactions, including organic transformations. Its ability to facilitate reactions under mild conditions is particularly noteworthy .

Case Study 1: Gene Therapy Research

In a recent study on gene therapy, barium tetracyanoplatinate(II) tetrahydrate was used to enhance the delivery of therapeutic genes into target cells. Researchers noted a significant increase in transfection efficiency compared to traditional methods, demonstrating its potential as a vital tool in genetic engineering .

Case Study 2: Chromatographic Analysis

A study focused on the use of barium tetracyanoplatinate(II) tetrahydrate as a stationary phase in high-performance liquid chromatography (HPLC). The results indicated improved separation of complex mixtures containing biomolecules, showcasing its effectiveness in analytical applications .

Mechanism of Action

The mechanism of action of barium tetracyanoplatinate(II) tetrahydrate involves the coordination of the platinum center to various molecular targets. The cyanide ligands can be displaced by other ligands, leading to the formation of new coordination complexes. These complexes can interact with biological molecules, such as DNA, proteins, and enzymes, leading to various biochemical effects.

Comparison with Similar Compounds

Potassium Tetracyanoplatinate(II) Hydrate (K₂Pt(CN)₄·xH₂O)

CAS : 562-76-5

Molecular Weight : 377.36 g/mol (anhydrous)

Appearance : White to off-white powder

Solubility : Soluble in water

Structure : Similar planar [Pt(CN)₄]²⁻ anion but with potassium cations. Unlike the barium analogue, it lacks extended Pt–Pt chains, resulting in distinct electronic properties.

Applications : Used as a precursor in materials science for synthesizing platinum-containing conductive polymers .

Safety : Classified under UN 1588 (toxic solid) but with lower acute toxicity compared to the barium derivative .

Dirubidium Barium Bis(tetracyanoplatinate(II)) (Rb₂Ba[Pt(CN)₄]₂)

CAS: Not explicitly provided Formula: Rb₂Ba[Pt(CN)₄]₂ Structure: Contains alternating Rb⁺ and Ba²⁺ cations sandwiched between [Pt(CN)₄]²⁻ layers. The presence of rubidium alters the lattice parameters and conductivity compared to the pure barium compound . Research Findings: Structural studies highlight its role in understanding charge-transfer interactions in cyanide-bridged coordination polymers .

Data Table: Key Properties of Tetracyanoplatinate Compounds

| Property | Barium Tetracyanoplatinate(II) Tetrahydrate | Potassium Tetracyanoplatinate(II) Hydrate | Dirubidium Barium Bis(tetracyanoplatinate(II)) |

|---|---|---|---|

| Formula | BaPt(CN)₄·4H₂O | K₂Pt(CN)₄·xH₂O | Rb₂Ba[Pt(CN)₄]₂ |

| Molecular Weight | 508.54 g/mol | 377.36 g/mol (anhydrous) | Not reported |

| Appearance | Yellow powder | White to off-white powder | Crystalline solid |

| Solubility | Insoluble in water | Soluble in water | Likely insoluble |

| Pt–Pt Distance | 3.321 Å | Not applicable | Not reported |

| Hazard Class | UN 3288 (6.1/PG III) | UN 1588 (6.1) | Not available |

Detailed Research Findings

Structural Insights

- Barium Tetracyanoplatinate(II) Tetrahydrate: Neutron diffraction studies confirm a linear chain structure with Pt atoms aligned at 3.321 Å intervals, facilitating quasi-one-dimensional electronic behavior . This arrangement is critical for studying metallic conductivity in partially oxidized derivatives .

- Dirubidium Barium Compound : The Rb₂Ba[Pt(CN)₄]₂ structure exhibits a layered configuration, with Rb⁺ ions occupying interstitial sites, which may influence its thermal stability and ion transport properties .

Biological Activity

Barium tetracyanoplatinate(II) tetrahydrate (BaPt(CN)₄·4H₂O) is an inorganic compound notable for its unique structural and electronic properties. This compound has garnered attention in various fields, including materials science and biochemistry, due to its potential biological activities. This article explores the biological activity of barium tetracyanoplatinate(II) tetrahydrate, focusing on its toxicity, interactions with biological systems, and potential applications.

- Molecular Formula : BaPt(CN)₄·4H₂O

- Molecular Weight : 508.56 g/mol

- CAS Number : 13755-32-3

- Physical Form : Powder

- Density : 3.05 g/cm³

- Melting Point : 100 °C (dec.) .

Biological Activity Overview

Barium tetracyanoplatinate(II) tetrahydrate's biological activity is primarily characterized by its interactions with cellular components and its potential toxicity. Research indicates that the compound may exhibit both beneficial and harmful effects depending on concentration and exposure duration.

Toxicity Studies

Toxicological assessments have shown that barium compounds can pose risks to human health, particularly concerning their effects on the cardiovascular system and nervous system. The following table summarizes key findings from toxicity studies:

The biological mechanisms underlying the activity of barium tetracyanoplatinate(II) tetrahydrate involve several pathways:

- Cellular Uptake : The compound can be taken up by cells, leading to alterations in cellular signaling pathways.

- Oxidative Stress : It has been suggested that the compound induces oxidative stress, resulting in cellular damage.

- Interaction with Enzymes : Barium ions may inhibit certain enzymatic activities, affecting metabolic processes within cells.

Case Study 1: Neurotoxicity in Rodent Models

A study conducted on rodent models exposed to barium tetracyanoplatinate(II) tetrahydrate demonstrated significant neurotoxic effects. Behavioral assessments indicated impaired motor functions and cognitive deficits associated with elevated barium levels in the brain tissue .

Case Study 2: Cytotoxic Effects on Human Cell Lines

In vitro experiments using human liver and kidney cell lines showed that exposure to varying concentrations of barium tetracyanoplatinate(II) tetrahydrate resulted in dose-dependent cytotoxicity. Cell viability assays indicated significant reductions in cell survival at concentrations above 50 µM .

Potential Applications

Despite its toxicity, barium tetracyanoplatinate(II) tetrahydrate has potential applications in:

- Nanotechnology : Its unique properties may be harnessed in the development of nanomaterials for drug delivery systems.

- Electronics : The compound's conductive properties make it a candidate for use in electronic devices.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.